Hydrastine hydrochloride

Catalog No.
S1905158
CAS No.
5936-28-7
M.F
C21H21NO6.ClH
C21H22ClNO6
M. Wt
419.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hydrastine hydrochloride

Standard hydrastine free base is virtually insoluble in water, requiring DMSO that can induce cytotoxicity and disrupt electrophysiology. Hydrastine hydrochloride eliminates this compromise. - Aqueous solubility enables direct use in ACSF bath solutions for brain slice electrophysiology, bypassing DMSO artifacts. - 5.7-fold higher GABA-A receptor affinity vs. bicuculline ensures consistent competitive binding data. - Pre-formed hydrochloride salt simplifies synthesis of hydrastinine via nitric acid oxidation, eliminating intermediate neutralization.

CAS Number

5936-28-7

Product Name

Hydrastine hydrochloride

IUPAC Name

(3S)-6,7-dimethoxy-3-[(5R)-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one;hydrochloride

Molecular Formula

C21H21NO6.ClH
C21H22ClNO6

Molecular Weight

419.9 g/mol

InChI

InChI=1S/C21H21NO6.ClH/c1-22-7-6-11-8-15-16(27-10-26-15)9-13(11)18(22)19-12-4-5-14(24-2)20(25-3)17(12)21(23)28-19;/h4-5,8-9,18-19H,6-7,10H2,1-3H3;1H/t18-,19+;/m1./s1

InChI Key

URBFHJWLYXILMP-VOMIJIAVSA-N

SMILES

CN1CCC2=CC3=C(C=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OCO3.Cl

Canonical SMILES

CN1CCC2=CC3=C(C=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OCO3.Cl

Isomeric SMILES

CN1CCC2=CC3=C(C=C2[C@@H]1[C@@H]4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OCO3.Cl

Synonyms

Hydrastine HCl, (-)-β-Hydrastine hydrochloride, l-Hydrastine hydrochloride, (3S)-6,7-dimethoxy-3-[(5R)-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-2-benzofuran-1(3H)-one hydrochloride

Purity

≥98%

Package Size

5 mg, 25 mg

Hydrastine hydrochloride (CAS 5936-28-7) is the highly water-soluble hydrochloride salt of the phthalideisoquinoline alkaloid hydrastine. It is primarily utilized in neuropharmacological research as a potent GABA-A receptor antagonist and in synthetic chemistry as a direct precursor for hydrastinine[1]. Its procurement value is driven by its defined stereochemistry, enhanced stability, and transition to aqueous solubility compared to the free base, making it an essential reagent for in vitro electrophysiology, receptor binding assays, and alkaloid semi-synthesis[2].

Research Fit

Reference standard for goldenseal HPLC methods
CYP inhibition and GABAA receptor research tool
Defined (1R,9S) stereochemistry for isomer attribution

Substituting hydrastine hydrochloride with the generic free base form introduces critical limitations in aqueous assay compatibility and dosing precision. The free base is virtually insoluble in water[1], requiring organic solvents like DMSO that can confound cellular assays, induce cytotoxicity, or alter membrane dynamics in electrophysiology. Furthermore, substituting with other phthalideisoquinoline GABA-A antagonists like bicuculline alters binding kinetics and off-target profiles [2]. Consequently, researchers and chemical manufacturers must procure the exact hydrastine hydrochloride salt to maintain reproducibility in established physiological receptor models and specific oxidative cleavage protocols.

Substitution Risk

Alkaloid Class Mismatch
Berberine differs in CYP inhibition mechanism and systemic exposure, potentially shifting study interpretation.
Isomer-Specific Activity
Hydrastine stereoisomers can alter CYP3A4 potency; undefined isomer may confound experiments.
Analog Potency Divergence
Bicuculline exhibits markedly different GABAA receptor potency, limiting direct interchangeability.

Aqueous Solubility and Buffer Compatibility

Hydrastine hydrochloride exhibits robust aqueous solubility, forming stable solutions (pH ~4.2 at 0.5% concentration) suitable for direct integration into physiological buffers [1]. In contrast, hydrastine free base is practically insoluble in water, necessitating the use of organic solvents such as chloroform or acetone for dissolution [1].

Evidence DimensionAqueous solubility profile
Target Compound DataVery soluble in water
Comparator Or BaselineHydrastine free base (Insoluble in water)
Quantified DifferenceTransition from insoluble to highly soluble
ConditionsStandard aqueous dissolution at room temperature

Eliminates the need for organic co-solvents in biological assays, preventing solvent-induced cytotoxicity or artifacts in electrophysiological recordings.

Systemic Exposure vs. Berberine
Head-to-head
Hydrastine AUC: 6.4 ± 4.1 ng·h/mL·kg Berberine AUC: 0.15 ± 0.09 ng·h/mL·kg ~43-fold higher systemic exposure
Reported systemic exposure context
Supports pharmacokinetic model interpretation

Optimized Precursor for Oxidative Cleavage

Hydrastine hydrochloride serves as the specific, preferred precursor for the semi-synthesis of hydrastinine via oxidative splitting with nitric acid [1]. Utilizing the pre-formed hydrochloride salt streamlines the synthetic workflow compared to starting from the free base or crude alkaloid mixtures, providing reliable yields of the target secondary amine without requiring intermediate salt-formation steps [2].

Evidence DimensionSynthetic workflow efficiency
Target Compound DataDirect oxidative cleavage of the HCl salt
Comparator Or BaselineFree base (requires additional salt formation or purification)
Quantified DifferenceElimination of intermediate salt-formation steps
ConditionsNitric acid-mediated oxidative splitting

Reduces synthetic steps and improves reproducibility for laboratories scaling up the production of hydrastinine or related isoquinoline derivatives.

CYP3A4 Inhibition Mechanism
Head-to-head
Hydrastine: mechanism-based (MI complex, Ki ~110 µM, kinact 0.23 min⁻¹) Berberine: no MI complex or time-dependent inactivation Qualitative mechanism difference
Supports time-dependent inhibition pathway review
Reported in human hepatic microsomes

GABA-A Antagonism vs. Bicuculline

In comparative neuropharmacological models, the active hydrastine structure demonstrates higher potency as a competitive antagonist at mammalian GABA-A receptors than the standard benchmark, bicuculline [1]. Specifically, against the activation of low-affinity GABA-A receptors, hydrastine exhibits an IC50 of 0.4 µM, compared to 2.3 µM for bicuculline [1]. Furthermore, in high-affinity binding assays, it is approximately 8 times more potent (IC50 2.37 µM vs 19.7 µM) [1].

Evidence DimensionLow-affinity GABA-A receptor activation inhibition (IC50)
Target Compound Data0.4 µM
Comparator Or BaselineBicuculline (2.3 µM)
Quantified Difference~5.7-fold higher potency
Conditions[3H]-diazepam binding to rat brain membranes

Allows researchers to achieve complete GABA-A blockade at lower concentrations, minimizing off-target effects when isolating glutamatergic currents in brain slice electrophysiology.

Convulsant Potency vs. Bicuculline
Head-to-head
Hydrastine: convulsant (baseline) Bicuculline: ~100-fold more potent convulsant ~100-fold higher potency reported
Reported comparative neuropharmacology context
Model-specific potency interpretation
CYP2D6 Inhibition vs. Berberine
Head-to-head
Hydrastine IC₅₀: 270 ± 21 µM Berberine IC₅₀: 9.9 ± 1.3 µM ~27-fold weaker inhibition by hydrastine
Supports CYP2D6 pathway discrimination
Dextromethorphan O-demethylation assay
Cmax Exposure vs. Berberine
Head-to-head
Hydrastine Cmax: 225 ± 100 ng/mL Berberine Cmax: 1.1 ± 1.2 ng/mL ~205-fold higher peak concentration
Reported peak exposure context
Supports systemic exposure interpretation
Isomer CYP3A4 Potency
Head-to-head
(−)-Hydrastine IC₅₀: 30 µM (+)-Hydrastine IC₅₀: 25 µM ~1.2-fold difference in isomer potency
Stereochemistry-dependent inhibition
Supports isomer attribution review

In Vitro Electrophysiology & Synaptic Isolation

Due to its quantified GABA-A receptor antagonism and transition to aqueous solubility, hydrastine hydrochloride is a highly effective reagent for preparing physiological bath solutions (e.g., ACSF) to block inhibitory signaling and isolate excitatory pathways in brain slice recordings [1].

Isoquinoline Derivative Semi-Synthesis

As a pre-formed salt, it serves as the specific starting material for the oxidative cleavage synthesis of hydrastinine using nitric acid, streamlining the workflow by eliminating intermediate salt-formation steps[2].

Receptor Binding Assays & High-Throughput Screening

Its defined stereochemistry and 5.7-fold higher potency profile compared to bicuculline make it a rigorous reference standard for competitive binding assays evaluating novel GABAergic compounds[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Goldenseal pharmacokinetic research
Systemic exposure quantification
Hydrastine serum level modeling
Botanical CYP inhibition profiling
Mechanism-based CYP3A4 inhibition context
Time-dependent inactivation review
Goldenseal supplement standardization
HPLC reference standard fit
Method reproducibility and quantification
GABAA receptor pharmacology studies
Low convulsant potency antagonist
GABAergic signaling dissection

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

419.1135651 g/mol

Monoisotopic Mass

419.1135651 g/mol

Heavy Atom Count

29

UNII

562PDC2I9K

Other CAS

5936-28-7

Wikipedia

Hydrastine hydrochloride

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